17beta-Ethinylestradiol 17beta-Ethinylestradiol
Brand Name: Vulcanchem
CAS No.: 4717-38-8
VCID: VC21152113
InChI: InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol

17beta-Ethinylestradiol

CAS No.: 4717-38-8

Cat. No.: VC21152113

Molecular Formula: C20H24O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

17beta-Ethinylestradiol - 4717-38-8

Specification

CAS No. 4717-38-8
Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
Standard InChI Key BFPYWIDHMRZLRN-SWBPCFCJSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Pharmacological Properties

Chemical Identity and Structure

17α-Ethinylestradiol is a synthetic estrogen characterized by the addition of an ethynyl group at the 17α position of the estradiol steroid nucleus. The full chemical name is 17α-Ethynylestra-1,3,5(10)-triene-3,17β-diol . It is important to note that while the query referenced "17beta-Ethinylestradiol," the compound used in contraceptives and clinical applications is properly designated as 17α-Ethinylestradiol, with the ethynyl group in the alpha orientation at position 17.

Pharmacokinetic Profile

17α-Ethinylestradiol demonstrates significant pharmacokinetic advantages over natural estrogens when administered orally. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability38-48%
Protein binding97-98% (primarily to albumin, not SHBG)
Primary metabolismLiver (primarily CYP3A4)
Major metabolitesEthinylestradiol sulfate and others
Elimination half-life7-36 hours
ExcretionFeces: 62%, Urine: 38%

The ethynyl substitution significantly reduces first-pass metabolism, enhancing oral potency and extending the biological half-life compared to natural estradiol .

Receptor Binding Properties

17α-Ethinylestradiol exhibits exceptional binding affinity for estrogen receptors, particularly ERα. Comparative binding studies demonstrate that EE has a relative binding affinity (RBA) of 120.9% (range: 68.8-480%) for ERα compared to estradiol (standardized at 100%), and 44.4% (range: 2.0-?) for ERβ . This enhanced binding profile contributes to its potent estrogenic effects at low doses.

The following table compares the relative binding affinities of 17α-Ethinylestradiol with natural estrogens:

Estrogen CompoundRelative Binding Affinity (%) for ERαRelative Binding Affinity (%) for ERβ
Estradiol (E2)100100
Estrone (E1)16.39 (0.7-60)6.5 (1.36-52)
Estriol (E3)12.65 (4.03-56)26 (14.0-44.6)
Estetrol (E4)4.03.0
17α-Ethinylestradiol (EE)120.9 (68.8-480)44.4 (2.0-?)

This superior binding affinity, particularly for ERα, explains why 17α-Ethinylestradiol is effective at significantly lower doses than natural estrogens in clinical applications .

Clinical Applications

Contraceptive Formulations

The primary clinical application of 17α-Ethinylestradiol is in hormonal contraceptives, where it is combined with various progestins to prevent pregnancy . The contraceptive mechanism involves suppression of gonadotropin secretion, preventing ovulation, and creating changes in cervical mucus and endometrial lining that inhibit sperm transport and implantation.

Hormone Replacement Therapy

Immunological and Epigenetic Effects

Comparison with Natural Estradiol

Research directly comparing 17α-Ethinylestradiol with natural 17β-estradiol in New Zealand Black × New Zealand White F1 progeny (NZB/W F1) mice during the preautoimmune period revealed significant immunomodulatory effects. Both EE and E2 increased numbers of splenic neutrophils, enhanced neutrophil serine proteases and myeloperoxidase expression, promoted the production of nitric oxide and monocyte chemoattractant protein-1, and altered adaptive immune T cell subsets .

Distinctive Immunological Impacts

While EE and E2 share certain immunological effects, 17α-Ethinylestradiol demonstrated more profound impacts. When splenic leukocytes were activated through T cell receptors or Toll-like receptor 4 (TLR4), both common (IL-10) and hormone-specific alterations in cytokines (IFN-γ, IL-1β, TNF-α, IL-2) were observed . Notably, TLR9 stimulation suppressed IFN-α in EE-exposed mice, in contrast to increased IFN-α from E2-exposed mice .

Toxicological Considerations

Developmental and Reproductive Effects

Extensive developmental and reproductive effects have been documented in response to 17α-Ethinylestradiol exposure. In laboratory animals, these include:

System AffectedObserved Effects
Reproductive DevelopmentIncreased malformations in female external genitalia, increased number of female nipples, early female pubertal onset
Reproductive FunctionEffects on estrous cyclicity, ovarian dysfunction, decreased fertility, increased gestation length
Female Reproductive OrgansHistopathology in uterus, ovaries and clitoral gland, latent uterine atypical focal hyperplasia
Male Reproductive SystemChanges in reproductive organ weights, histopathological effects in various reproductive organs, decreased testosterone, decreased epididymal sperm counts
Pregnancy OutcomesPost-implantation loss, increased resorptions, decreased number of live pups/litter, decreased fetal/neonatal survival
Growth and DevelopmentDecreased body weight gain in adults, reduced pup body weight and body weight gain
Behavioral EffectsChanges in sexually dimorphic behaviors
Secondary Sex CharacteristicsIncreased male mammary gland terminal end buds and density
Endocrine OrgansIncreased pituitary gland weight

These findings underscore the potent influence of 17α-Ethinylestradiol on reproductive development and function across multiple physiological systems .

Endocrine System Effects

In laboratory animal studies, steroid hormonal effects included reduced testosterone, luteinizing hormone, follicle-stimulating hormone, prolactin, progesterone and increased serum estradiol. Thyroid hormones were affected in adult rats at doses more than 350 times higher than the subchronic reference dose, though no effects on thyroid hormones were found in neonatal animals .

Immunotoxicity Profile

Beyond its immunomodulatory effects, 17α-Ethinylestradiol demonstrates several immunotoxic properties at high doses. These include decreased bone marrow DNA synthesis and reduced blood cell progenitor cells in rats at doses over 2,000 times higher than established reference doses .

Additional immune system effects occurring at elevated doses included increased natural killer cell activity, increased spleen cell proliferation related to cell-mediated immunity, decreased spleen cell numbers (B, T, and NK cells), increased relative spleen weight, and significant but inconsistent increases in thymus weight in adult rat offspring .

Environmental and Public Health Considerations

Environmental Presence

17α-Ethinylestradiol has been detected in sewage effluents, raising ecological concerns . Given its biological potency, even at extremely low concentrations, the environmental presence of EE represents a potential concern for aquatic ecosystems and wildlife reproductive health.

Regulatory Guidelines

Regulatory agencies have established stringent exposure limits for 17α-Ethinylestradiol in drinking water. The Minnesota Department of Health has set a Subchronic Non-Cancer Health Risk Limit (nHRLSubchronic) of 0.0002 μg/L, reflecting the potent biological activity of the compound and the precautionary approach taken by regulatory authorities .

Research Significance and Future Directions

Comparative Assessment

The direct comparison between 17α-Ethinylestradiol and natural 17β-estradiol reveals important pharmacological distinctions with significant implications for therapeutic applications and safety considerations. The enhanced potency, extended half-life, and distinctive epigenetic effects of EE suggest unique biological programming capabilities that warrant continued investigation.

Toxicological Understanding

The comprehensive toxicological profile of 17α-Ethinylestradiol underscores the importance of careful risk assessment and appropriate clinical application. The endocrine, developmental, reproductive, and potentially carcinogenic properties of this compound highlight the need for continued vigilance in monitoring environmental exposure and refining therapeutic guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator